molecular formula C9H17NO3 B6208524 4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile CAS No. 2703780-50-9

4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile

Cat. No. B6208524
CAS RN: 2703780-50-9
M. Wt: 187.2
InChI Key:
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Description

4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile, also known as 4-HPEN, is a synthetic compound derived from a nitrile group. It is a colorless liquid with a sweet odor, and has a wide range of applications in scientific research. 4-HPEN is used in various biochemical and physiological experiments, such as enzyme inhibition and protein-protein interactions, to study the effects of nitrile groups on cellular processes. In addition, 4-HPEN can also be used as a reagent in organic synthesis.

Scientific Research Applications

4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile can be used in various scientific research applications, such as enzyme inhibition and protein-protein interactions. 4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile can be used to study the effects of nitrile groups on cellular processes, such as enzyme activity and protein-protein interactions. Additionally, 4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile can be used as a reagent in organic synthesis.

Mechanism of Action

4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile is a nitrile group, which is a type of functional group that contains a carbon-nitrogen triple bond. Nitrile groups are known to interact with proteins and enzymes, and can inhibit their activity. 4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile has been found to interact with proteins and enzymes, and can inhibit their activity.
Biochemical and Physiological Effects
4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as acetylcholinesterase and carboxylesterase, which are involved in the breakdown of acetylcholine and other neurotransmitters. 4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile has also been found to inhibit the activity of proteins involved in cell signaling, such as the G-protein coupled receptor GPR-55.

Advantages and Limitations for Lab Experiments

4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile has several advantages for use in laboratory experiments. It is a colorless liquid with a sweet odor, which makes it easy to work with and store. Additionally, it is relatively inexpensive and readily available. However, 4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile is volatile and has a low boiling point, which can make it difficult to work with in some laboratory experiments.

Future Directions

There are several potential future directions for 4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile research. For example, further research could be conducted on the effects of 4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile on other enzymes and proteins involved in cell signaling. Additionally, further research could be conducted on the effects of 4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile on other biological processes, such as cell proliferation and apoptosis. Finally, further research could be conducted on the synthesis of 4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile and its derivatives, as well as its potential applications in organic synthesis.

Synthesis Methods

4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile can be synthesized through a two-step process. The first step involves the reaction of 2-hydroxypropoxyethanol with acrylonitrile in the presence of a base catalyst, such as sodium hydroxide, to form 4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile. The second step involves the purification of the nitrile product by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-bromobutanenitrile", "3-chloropropane-1,2-diol", "potassium carbonate", "sodium hydride", "acetonitrile", "tetrahydrofuran", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-bromobutanenitrile is reacted with sodium hydride in dry tetrahydrofuran to form the corresponding nitrile anion.", "Step 2: The nitrile anion is then reacted with 3-chloropropane-1,2-diol in the presence of potassium carbonate in acetonitrile to form the corresponding hydroxyalkyl nitrile.", "Step 3: The hydroxyalkyl nitrile is then reacted with sodium hydride in dry tetrahydrofuran to form the corresponding nitrile anion.", "Step 4: The nitrile anion is then reacted with 3-hydroxypropylene oxide in the presence of potassium carbonate in acetonitrile to form the desired product, 4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile.", "Step 5: The product is purified by column chromatography using a mixture of diethyl ether and water as the eluent." ] }

CAS RN

2703780-50-9

Product Name

4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile

Molecular Formula

C9H17NO3

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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